![molecular formula C12H9N3S B1419882 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione CAS No. 1204296-84-3](/img/structure/B1419882.png)
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Overview
Description
“5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” is a chemical compound that has been synthesized and evaluated for M1, M2, and M3 muscarinic receptor binding affinities . It is used in the synthesis of fluorescent pirenzepine derivatives, which are potential bitopic ligands of the Human M1 Muscarinic receptor .
Synthesis Analysis
A series of derivatives containing the “5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” skeleton has been synthesized . The synthesis process involves the use of succinamide . The synthesized compounds were evaluated for their binding affinities to muscarinic receptors in vitro .Molecular Structure Analysis
The molecular structure of “5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” is complex, with a benzodiazepine ring structure. This structure is important for its binding affinity to muscarinic receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” derivatives are complex and involve multiple steps . The synthesized compounds were evaluated for their antagonism of bradycardia and salivation in vivo .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” include a melting point of 292-293℃ and a boiling point of 336℃ .Scientific Research Applications
Muscarinic Receptor Research
This compound has been used in the synthesis of fluorescent pirenzepine derivatives, which are potential bitopic ligands of the Human M1 Muscarinic receptor . It has also been evaluated for binding affinities to M1, M2, and M3 muscarinic receptors in vitro and for antagonistic activities against M2 and M3 muscarinic receptors in vivo .
Synthesis of Novel Derivatives
Researchers have synthesized a series of derivatives containing the succinamide skeleton based on this compound to explore its potential in various biological activities .
Mechanism of Action
Target of Action
The primary target of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione is the M2 muscarinic receptor . The M2 muscarinic receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the function of the central and peripheral nervous system.
Mode of Action
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione acts as a selective antagonist at the M2 muscarinic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of acetylcholine (a neurotransmitter) at the M2 receptor sites.
Biochemical Pathways
The antagonistic action of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione on the M2 muscarinic receptors affects the cholinergic pathways in the nervous system . These pathways involve the neurotransmitter acetylcholine and are crucial for a wide range of functions, including muscle contraction, heart rate, memory, and more.
Result of Action
As a selective M2 muscarinic receptor antagonist, 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione can inhibit the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as changes in heart rate or gastrointestinal motility .
properties
IUPAC Name |
5,11-dihydropyrido[2,3-b][1,4]benzodiazepine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMKLONWIZWQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NC3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195024 | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
CAS RN |
1204296-84-3 | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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